

Toxicological Profile of Difurfuryl Disulfide: A Technical Guide

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Compound of Interest

Compound Name: *Difurfuryl disulfide*

Cat. No.: *B1580527*

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Introduction: **Difurfuryl disulfide** (CAS No. 4437-20-1) is a sulfur-containing furan derivative recognized for its characteristic roasted, coffee-like aroma. It is utilized as a flavoring agent in various food products and has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA). This technical guide provides a comprehensive overview of the available toxicological data for **difurfuryl disulfide**, with a focus on quantitative data, experimental methodologies, and potential metabolic pathways. The information is intended to support safety assessments and guide further research in the fields of toxicology and drug development.

Quantitative Toxicological Data

The acute toxicity of **difurfuryl disulfide** has been evaluated through oral and inhalation routes of exposure. The available data are summarized in the tables below. It is important to note that for many other toxicological endpoints, such as chronic toxicity, carcinogenicity, and reproductive toxicity, data are currently unavailable.^{[1][2][3]}

Table 1: Acute Oral Toxicity Data

Species	Sex	Route	Test Guideline	Vehicle	Dose	Result	Reference
Rat	Female	Oral	Not Specified	Undiluted	2000 mg/kg body weight (single dose)	LD50 > 2000 mg/kg bw	[4]
Rat	N/A	Oral	Not Specified	N/A	500 mg/kg (ATE)	LD50 = 500 mg/kg	[2]

ATE: Acute Toxicity Estimate

Table 2: Acute Inhalation Toxicity Data

Species	Sex	Route	Test Guideline	Exposure Duration	Atmosphere	Result	Reference
Rat	N/A	Inhalation	Not Specified	Not Specified	Vapour	LC50 = 0.19 mg/L	[2]
Rat	N/A	Inhalation	Not Specified	Not Specified	Dusts/mists	ATE = 0.05 mg/L	[2]

ATE: Acute Toxicity Estimate

Experimental Protocols

Detailed experimental protocols for the acute toxicity studies on **difurfuryl disulfide** are not explicitly provided in the publicly available literature. However, such studies generally follow

standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (General Protocol based on OECD Guideline 401/420/423)

A generic acute oral toxicity study is designed to determine the short-term adverse effects of a substance following a single oral dose.

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (often females, as they can be more sensitive) are used.^{[4][5]} Animals are acclimatized to laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles.^[6] Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.^[5]
- **Dose Administration:** The test substance is administered as a single dose by gavage. The volume administered is based on the animal's body weight.^[4] For a limit test, a high dose (e.g., 2000 or 5000 mg/kg) is used. If mortality or significant toxicity is observed, a dose-ranging study may be performed with multiple dose groups.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for a period of 14 days.^{[4][5]}
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.^[4]

Acute Inhalation Toxicity (General Protocol based on OECD Guideline 403)

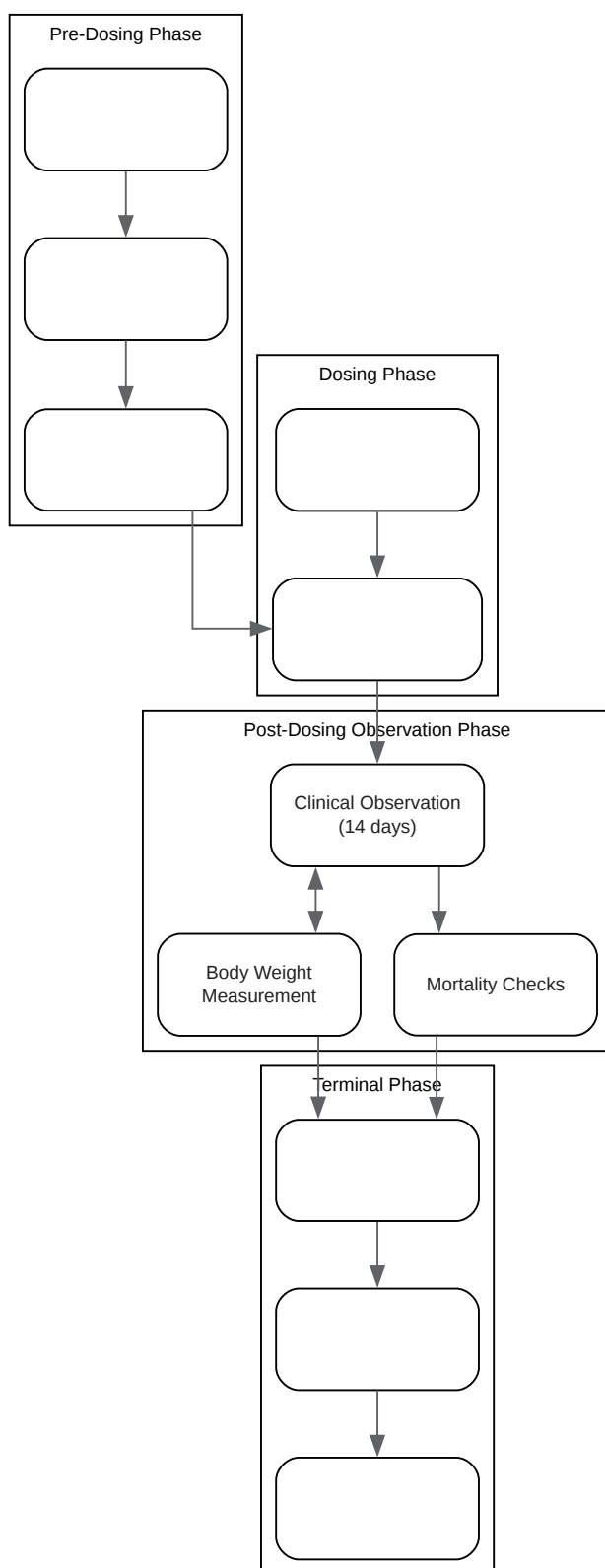
This type of study assesses the toxicity of a substance upon inhalation over a short period.

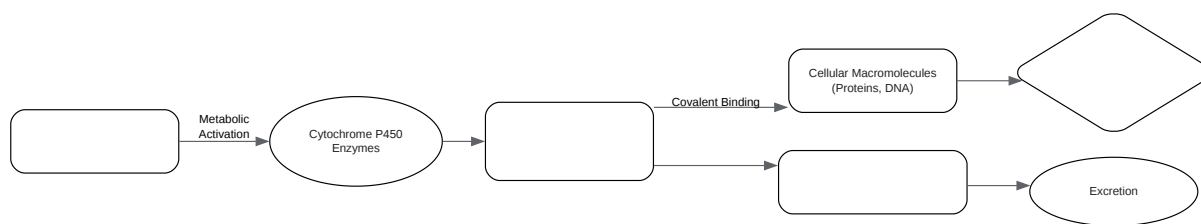
- **Test Animals:** Similar to oral toxicity studies, young adult rats are the preferred species.^[7]

- Exposure System: Animals are exposed in inhalation chambers to the test substance as a gas, vapor, or aerosol at various concentrations for a defined period (typically 4 hours).^[7]^[8]
- Observations: Animals are monitored for clinical signs of toxicity and mortality during and after exposure for at least 14 days.^[7] Body weight is also recorded.
- Pathology: A gross necropsy is performed on all animals at the end of the study.^[7]

Mandatory Visualizations

Diagram 1: Generalized Experimental Workflow for an Acute Oral Toxicity Study





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